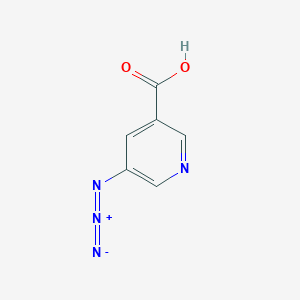

5-Azidopyridine-3-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-azidopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c7-10-9-5-1-4(6(11)12)2-8-3-5/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKPBOMXMIAGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Azidopyridine 3 Carboxylic Acid

Strategies for Azide (B81097) Group Introduction on Pyridine (B92270) Scaffolds

The introduction of an azide moiety onto a pyridine ring is a critical step in the synthesis of 5-Azidopyridine-3-carboxylic acid. This functional group is not only a versatile precursor for other nitrogen-containing heterocycles but also a key player in "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition. The primary methods for its installation on a pyridine scaffold are nucleophilic aromatic substitution and the diazotization-azidation of an amino-substituted precursor.

Nucleophilic Aromatic Substitution with Azide Sources

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-established method for introducing a variety of functional groups. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates the attack of nucleophiles. ontosight.ai However, substitution at the 3- and 5-positions is generally more challenging.

In the context of synthesizing this compound, a plausible route involves the displacement of a suitable leaving group, such as a halogen, from the 5-position of a pyridine-3-carboxylic acid derivative by an azide source, typically sodium azide (NaN3). The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen and the presence of other substituents on the ring. For instance, pyridines with leaving groups at the 2- and 4-positions react readily with nucleophiles. nih.gov The reaction proceeds through an addition-elimination mechanism, where the nucleophile adds to the electron-deficient ring to form a high-energy anionic intermediate, which then expels the leaving group to restore aromaticity. ontosight.ai

| Precursor | Reagent | Conditions | Product |

| 5-Halopyridine-3-carboxylic acid | Sodium Azide (NaN3) | Polar aprotic solvent (e.g., DMF, DMSO), elevated temperature | This compound |

This table represents a generalized SNAr approach. Specific reaction conditions can vary based on the nature of the halogen and other substituents.

Diazotization-Azidation Routes from Aminopyridine Precursors

A more common and often more efficient method for the synthesis of aryl azides is the diazotization of an aromatic amine followed by treatment with an azide salt. In the case of this compound, the precursor would be 5-Aminopyridine-3-carboxylic acid, also known as 5-aminonicotinic acid. ontosight.aisigmaaldrich.com

The process begins with the treatment of the aminopyridine with a diazotizing agent, typically nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid (e.g., HCl, H2SO4) at low temperatures (0-5 °C). nih.govacs.org This reaction converts the primary amino group into a diazonium salt. The resulting pyridine-5-diazonium-3-carboxylic acid salt is then reacted with a source of azide ions, such as sodium azide, to yield the final product. The diazonium group is an excellent leaving group (N2 gas), which facilitates the nucleophilic attack by the azide ion.

| Starting Material | Reagents | Key Intermediate | Product |

| 5-Aminopyridine-3-carboxylic acid | 1. NaNO2, aq. HCl (0-5 °C)2. NaN3 | Pyridine-5-diazonium-3-carboxylic acid salt | This compound |

This table outlines the classical diazotization-azidation sequence.

Advanced Azidation Protocols and Reagent Systems

While the classical diazotization-azidation method is widely used, modern organic synthesis has seen the development of advanced protocols and reagents to improve safety, efficiency, and substrate scope. For instance, the use of organic nitrites, such as tert-butyl nitrite or isoamyl nitrite, in non-aqueous solvents can offer milder reaction conditions and easier work-up procedures.

Furthermore, direct azidation methods that bypass the need for a diazonium salt intermediate are an area of ongoing research. These can involve the use of hypervalent iodine reagents or transition-metal-catalyzed C-H azidation, although their application to pyridine carboxylic acids is less common. For the synthesis of acyl azides from carboxylic acids, which is a related transformation, reagents like trichloroisocyanuric acid-triphenylphosphine have been employed. ontosight.ai

Carboxylation Approaches for Pyridine Derivatives

The introduction of a carboxylic acid group at the 3-position of the pyridine ring is the second key synthetic transformation required. This can be achieved either by direct carboxylation of a pre-functionalized pyridine or by the conversion of a suitable precursor functional group.

Direct Carboxylation Techniques

Direct carboxylation of pyridine rings with carbon dioxide (CO2) is an attractive and atom-economical approach. However, it presents significant challenges due to the inertness of CO2 and the relatively electron-deficient nature of the pyridine ring. Recent advances in electrochemistry and catalysis have enabled some progress in this area. For example, electrochemical methods have been developed for the direct carboxylation of pyridines, where the regioselectivity can be controlled by the type of electrochemical cell used. Photocatalysis has also emerged as a promising strategy for pyridine functionalization under mild conditions. google.com

Another approach involves the C-H phosphination of a pyridine followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salt with CO2. While this method has been demonstrated for C4-selective carboxylation, modifications could potentially be adapted for C3-functionalization.

Conversion from Precursor Functional Groups (e.g., nitriles, esters)

A more traditional and often more reliable method for installing a carboxylic acid group is through the hydrolysis of a precursor functional group, such as a nitrile or an ester.

From Nitriles: A 5-azidopyridine-3-carbonitrile could be a viable precursor. The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically by heating with an aqueous solution of a strong acid (e.g., H2SO4) or a strong base (e.g., NaOH). This approach is widely used in the synthesis of various carboxylic acids.

From Esters: The synthesis of a pyridine-3-carboxylic acid ester, followed by hydrolysis, is a very common strategy. For example, a this compound ester can be synthesized and then saponified using a base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic medium. The resulting carboxylate salt is then acidified to yield the final carboxylic acid. The synthesis of pyridine carboxylic acid esters can be achieved through various methods, including the reaction of a halopyridine with carbon monoxide and an alcohol in the presence of a palladium catalyst.

| Precursor Functional Group | Reagents for Conversion | Product |

| Nitrile (-CN) | H2SO4(aq) or NaOH(aq), Heat | Carboxylic acid (-COOH) |

| Ester (-COOR) | NaOH(aq) or KOH(aq), then H3O+ | Carboxylic acid (-COOH) |

This table summarizes common methods for the conversion of nitriles and esters to carboxylic acids.

Convergent Synthesis of this compound: Retrosynthetic Analysis and Practical Approaches

The synthesis of this compound is strategically designed by identifying key precursors through retrosynthetic analysis. This process involves mentally deconstructing the target molecule to reveal simpler, commercially available, or easily synthesizable starting materials. A primary and logical disconnection is at the C-N bond of the azide group and the C-C bond of the carboxylic acid group.

A common and practical retrosynthetic pathway for this compound begins with the corresponding amino-substituted pyridine. The target molecule can be disconnected to 5-aminopyridine-3-carboxylic acid. This precursor is particularly strategic because the amino group can be converted to the azide functionality via a well-established diazotization reaction followed by treatment with an azide salt, such as sodium azide.

Another retrosynthetic approach involves disconnecting the carboxylic acid group first, leading to 5-azidopyridine. This intermediate would then require a selective carboxylation at the 3-position, a challenging but feasible transformation.

Practical Synthetic Approaches:

The most common laboratory-scale synthesis builds upon the first retrosynthetic model, starting from 5-aminopyridine-3-carboxylic acid. The key steps are:

Diazotization: The amino group of 5-aminopyridine-3-carboxylic acid is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

Azidation: The resulting diazonium salt is then reacted with a source of azide ions, most commonly sodium azide (NaN₃), to yield this compound.

An alternative convergent approach could involve the synthesis of two separate fragments of the pyridine ring that are then joined in a cyclization reaction. However, functionalizing a pre-formed pyridine ring is generally more common for this specific compound. For instance, a synthetic route could start from 3,5-dibromopyridine (B18299). Through selective metallation and carboxylation, followed by a nucleophilic substitution with an azide source, the target molecule could be formed. The synthesis of 5-(alkylamino)pyridine-3-carboxylic acids from 3,5-dibromopyridine has been demonstrated, suggesting the feasibility of such a route. researchgate.net

| Retrosynthetic Strategy | Key Precursor | Key Transformation(s) |

| Strategy 1 | 5-Aminopyridine-3-carboxylic acid | Diazotization followed by Azidation |

| Strategy 2 | 3,5-Dihalopyridine | Selective Carboxylation and Azidation |

Advanced Synthetic Techniques and Process Intensification

To address the challenges of traditional batch synthesis, particularly concerning safety and efficiency, advanced techniques like continuous flow and electrochemical methods are being explored for the synthesis of azidopyridines and the functionalization of pyridine rings.

Continuous Flow Synthesis Applications for Azidopyridines

The diazotization-azidation sequence is particularly well-suited for flow chemistry. In a typical setup, streams of the aminopyridine and the diazotizing agent are mixed in a T-junction before entering a cooled reactor coil to form the diazonium salt. This stream is then merged with a stream of sodium azide in a second reactor to complete the synthesis. benthamdirect.com This method allows for the safe and rapid production of various azidopyridine derivatives. benthamdirect.com In-line purification techniques, such as liquid-liquid extraction, can also be integrated into the flow system, enabling the direct use of the azide product in subsequent reactions without manual handling. benthamdirect.com

Table of Continuous Flow Synthesis Advantages for Azidopyridines:

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of potentially explosive intermediates. | Significantly improved safety due to small reactor volumes and superior temperature control. benthamdirect.com |

| Reaction Time | Often requires longer reaction times for complete conversion. | Rapid mixing and efficient heat transfer lead to significantly shorter reaction times. |

| Scalability | Scaling up can be complex and increases safety risks. | Straightforward scale-up by running the system for longer periods ("numbering-up"). organic-chemistry.org |

| Purity & Yield | Side reactions can lead to lower purity and yields. | Precise control over stoichiometry and temperature often results in higher yields and product purity. benthamdirect.com |

While a specific continuous flow synthesis for this compound is not prominently documented, the successful application of this technology to other azidopyridines demonstrates its clear potential for the safe and efficient production of this compound. benthamdirect.com

Electrochemical Synthesis Methods for Carboxylic Acid Functionalization

Electrochemical synthesis offers a green and efficient alternative for the functionalization of C-H bonds, avoiding the need for harsh reagents. The direct carboxylation of pyridine rings using carbon dioxide (CO₂) as a sustainable C1 source is a particularly attractive application of this technology. nih.gov

Recent studies have shown that the site-selectivity of pyridine carboxylation can be controlled by the design of the electrochemical reactor. nih.gov For instance, in a divided electrochemical cell, 2-arylpyridines can be selectively carboxylated at the C5-position to yield nicotinic acid derivatives. nih.gov This process often involves an electroreductive strategy where the pyridine substrate is reduced to form a radical anion, which then reacts with CO₂. The reaction can be influenced by factors such as the electrode material, solvent, and supporting electrolyte. nih.govresearchgate.net

Electrochemical methods can also be used to generate carboxylic acids from other functional groups. For example, the electrooxidation of methylpyridines to the corresponding pyridine carboxylic acids has been demonstrated. researchgate.netgoogle.com If a precursor like 5-azido-3-methylpyridine were available, this electrochemical oxidation could provide a direct route to the target molecule.

Key Features of Electrochemical Carboxylation:

| Feature | Description |

|---|---|

| Reagents | Uses electrons as a "traceless" reagent and CO₂ as a renewable carbon source. nih.gov |

| Selectivity | Regioselectivity (e.g., C2, C4, or C5 carboxylation) can be controlled by adjusting reactor design and reaction conditions. nih.gov |

| Conditions | Typically proceeds under mild conditions, avoiding high pressures and temperatures often required in traditional methods. rsc.org |

| Applicability | Successfully applied to a range of N-heteroarenes, including pyridines, quinolines, and pyrimidines. nih.gov |

The application of these electrochemical methods provides a promising and sustainable pathway for the synthesis of pyridine carboxylic acids, including, in principle, this compound, by functionalizing a suitable pyridine precursor. nih.govresearchgate.net

Reactivity and Transformations of the Azide Moiety in 5 Azidopyridine 3 Carboxylic Acid

Cycloaddition Reactions of the Azide (B81097) Group

The azide group in 5-azidopyridine-3-carboxylic acid can act as a 1,3-dipole, enabling its participation in [3+2] cycloaddition reactions with various dipolarophiles. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings, such as triazoles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction that forms 1,4-disubstituted 1,2,3-triazoles. In the context of this compound, this reaction involves its treatment with a terminal alkyne in the presence of a copper(I) catalyst.

The presence of the carboxylic acid group on the pyridine (B92270) ring can influence the efficiency and mechanism of the CuAAC reaction. Carboxylic acids have been shown to act as promoters in CuAAC reactions, potentially accelerating the reaction rate. This effect is attributed to the ability of the carboxylic acid to facilitate the protonolysis of the copper-acetylide intermediate, a key step in the catalytic cycle. While specific studies on this compound are not extensively detailed in available literature, the general principle suggests that the carboxylic acid moiety could play a beneficial role in its CuAAC reactions.

The choice of the copper(I) source and the coordinating ligand is crucial for the success of the CuAAC reaction. Copper(I) can be introduced directly or generated in situ from a copper(II) salt with a reducing agent like sodium ascorbate. Various ligands, often nitrogen-based, are employed to stabilize the copper(I) catalytic species, prevent catalyst disproportionation, and accelerate the reaction. The development of effective catalyst systems is an active area of research, with the aim of achieving high yields under mild conditions with low catalyst loadings. For the CuAAC of this compound, the selection of an appropriate ligand would be critical to optimize the reaction outcome.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition. magtech.com.cnnih.gov This reaction utilizes a strained cyclooctyne (B158145) as the alkyne component. The high ring strain of the cyclooctyne provides the driving force for the reaction to proceed without the need for a metal catalyst, which can be advantageous in biological applications where copper toxicity is a concern. magtech.com.cn The reaction of this compound with a suitable cyclooctyne derivative would be expected to yield a triazole product. The rate of SPAAC is highly dependent on the structure of the cyclooctyne, with more strained systems reacting faster. magtech.com.cn

Other [3+2] Dipolar Cycloadditions (e.g., with alkenes, nitriles)

Beyond alkynes, the azide group of this compound can theoretically undergo [3+2] dipolar cycloadditions with other unsaturated partners like alkenes and nitriles. Reactions with electron-deficient alkenes can lead to the formation of triazoline rings, which may subsequently be oxidized to triazoles or undergo other transformations. The reaction with nitriles can produce tetrazoles, another important class of heterocyclic compounds. However, these cycloadditions often require more forcing conditions, such as elevated temperatures, compared to the highly efficient azide-alkyne cycloadditions. Specific examples of these reactions with this compound are not well-documented in the reviewed literature.

Reduction Reactions of the Azide Group

The azide moiety of this compound can be readily reduced to the corresponding primary amine, 5-aminopyridine-3-carboxylic acid. This transformation is a key step in introducing an amino group into the pyridine ring, which can then be further functionalized. Several methods are available for the reduction of aryl azides.

One of the most common methods is catalytic hydrogenation . This typically involves treating the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). liverpool.ac.uk This method is generally high-yielding and clean.

Another widely used method is the Staudinger reduction . wikipedia.orgorganic-chemistry.orgorganicchemistrytutor.comalfa-chemistry.com This reaction involves the treatment of the azide with a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃). The initial reaction forms a phosphazide (B1677712) intermediate, which then hydrolyzes upon workup with water to yield the amine and the corresponding phosphine oxide. wikipedia.orgorganic-chemistry.orgorganicchemistrytutor.comalfa-chemistry.com The Staudinger reduction is known for its mild reaction conditions and high chemoselectivity, tolerating many other functional groups. organicchemistrytutor.com

| Reduction Method | Reagents and Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C | 5-Aminopyridine-3-carboxylic acid |

| Staudinger Reduction | 1. PPh₃2. H₂O | 5-Aminopyridine-3-carboxylic acid |

Staudinger Reaction and Subsequent Derivatization

The Staudinger reaction provides a mild and efficient method for the reduction of the azide group in this compound to a primary amine. This two-step process begins with the reaction of the azide with a phosphine, typically triphenylphosphine, to form an iminophosphorane intermediate. wikipedia.org This reaction is highly selective for the azide group and tolerates many other functional groups, including the carboxylic acid present in the molecule. organicchemistrytutor.com Subsequent hydrolysis of the iminophosphorane yields the corresponding primary amine, 5-aminopyridine-3-carboxylic acid, and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org

The mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, which leads to a phosphazide intermediate. This intermediate then loses a molecule of dinitrogen (N₂) to form the iminophosphorane. alfa-chemistry.com

Beyond simple reduction, the iminophosphorane intermediate can be trapped by various electrophiles in what is known as the aza-Wittig reaction, or it can be a stable final product, a transformation exploited in Staudinger ligation for bioconjugation. wikipedia.orgorganicchemistrytutor.comalfa-chemistry.com This allows for significant derivatization at the nitrogen atom.

| Reaction | Reagents & Conditions | Product | Reference(s) |

| Staudinger Reduction | 1. Triphenylphosphine (PPh₃), THF or ether2. Water (H₂O) | 5-Aminopyridine-3-carboxylic acid | organicchemistrytutor.com, organic-chemistry.org, wikipedia.org |

| Iminophosphorane Formation | Triphenylphosphine (PPh₃), anhydrous solvent | 5-(Triphenylphosphoranylideneamino)pyridine-3-carboxylic acid | alfa-chemistry.com |

| Staudinger-Vilarrasa Reaction | 1. Triphenylphosphine (PPh₃)2. Another carboxylic acid (R'COOH) | N-(5-carboxypyridin-3-yl)amide | organicchemistrytutor.com |

Catalytic Hydrogenation and Other Reductive Amination Pathways

Catalytic hydrogenation is a common and effective method for reducing aryl azides to their corresponding primary amines. For this compound, this transformation can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a conventional choice, but other catalysts like platinum or rhodium can also be employed. nih.govthieme-connect.de This method is generally clean and high-yielding. A key advantage is its chemoselectivity; under typical conditions for azide reduction, the carboxylic acid group and the pyridine ring remain unaffected. organicchemistrytutor.comthieme-connect.de

Other modern reductive methods focus on different starting materials or functional groups. For instance, copper-catalyzed reductive amination can form aryl amines from aryl halides and an azide source like trimethylsilyl (B98337) azide. acs.orgbohrium.com While these are powerful methods for amine synthesis, the direct reduction of the existing azide in this compound is most straightforwardly accomplished by catalytic hydrogenation.

| Method | Reagents & Conditions | Product | Reference(s) |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C), Solvent (e.g., Methanol, Ethanol) | 5-Aminopyridine-3-carboxylic acid | organicchemistrytutor.com, thieme-connect.de |

| Transfer Hydrogenation | Sodium borohydride (B1222165) (NaBH₄), Pd/AlO(OH), Aqueous medium | 5-Aminopyridine-3-carboxylic acid | rsc.org |

| Selective Hydrogenation | H₂, Rhodium on Alumina (Rh/Al₂O₃) | 5-Aminopyridine-3-carboxylic acid | nih.gov |

Rearrangement Reactions Involving the Azide Group

While the compound contains an azide group, several classical rearrangement reactions that produce amines proceed via derivatives of the carboxylic acid function, with the existing aryl azide acting as a spectator group.

Curtius Rearrangement from Acyl Azide Intermediates

The Curtius rearrangement transforms a carboxylic acid into a primary amine with the loss of one carbon atom. wikipedia.orgnih.gov This reaction does not directly involve the pre-existing azide group at the 5-position. Instead, the carboxylic acid at the 3-position is the reactive center.

The process begins with the conversion of the carboxylic acid of this compound into an acyl azide. This can be accomplished using several methods, such as reacting an activated form of the carboxylic acid (like an acyl chloride) with sodium azide, or directly from the carboxylic acid using diphenylphosphoryl azide (DPPA). nih.govwikipedia.orgorganic-chemistry.org

Upon heating, the resulting acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate intermediate. wikipedia.orgnih.gov This isocyanate can then be hydrolyzed with water to yield 3-amino-5-azidopyridine, or it can be trapped with alcohols or amines to produce carbamates or ureas, respectively. nih.govrsc.org

Other Azide-Driven Rearrangements (e.g., Lossen, Hofmann)

Similar to the Curtius rearrangement, the Lossen and Hofmann rearrangements can be applied to derivatives of this compound to modify the carboxyl group, ultimately leading to an amine.

Lossen Rearrangement : This reaction involves the conversion of a hydroxamic acid to an isocyanate. wikipedia.orgquora.com To utilize this pathway, the carboxylic acid group of the starting material would first need to be converted into a hydroxamic acid. Subsequent activation (e.g., O-acylation) and treatment with base or heat would induce the rearrangement to the same isocyanate intermediate as in the Curtius rearrangement, which can then be converted to the amine. wikipedia.orgorganic-chemistry.orgyoutube.com

Hofmann Rearrangement : The Hofmann rearrangement starts from a primary amide. wikipedia.org Therefore, this compound would first be converted to 5-azidopyridine-3-carboxamide. Treatment of this amide with bromine and a strong base (like NaOH) initiates the rearrangement, again proceeding through an isocyanate intermediate to furnish 3-amino-5-azidopyridine. wikipedia.orgnih.govorganic-chemistry.org

In all these cases (Curtius, Lossen, Hofmann), the key transformation is the conversion of a carboxylic acid or its derivative into a primary amine with one fewer carbon atom, while the original C-5 azide group on the pyridine ring would typically remain unchanged.

| Rearrangement | Required Starting Derivative | Key Reagents | Key Intermediate | Reference(s) |

| Curtius | Acyl Azide | Heat or light | Isocyanate | wikipedia.org, nih.gov, organic-chemistry.org |

| Lossen | Hydroxamic Acid | Base or heat (after activation) | Isocyanate | wikipedia.org, organic-chemistry.org |

| Hofmann | Primary Amide | Br₂ and NaOH | Isocyanate | nih.gov, wikipedia.org |

Nucleophilic Substitution at the Azide Group and Formation of Iminophosphoranes

The azide group itself can be subject to nucleophilic attack. The most prominent example of this is the initial step of the Staudinger reaction, which leads to the formation of an iminophosphorane. wikipedia.org This reaction involves the nucleophilic attack of a phosphine, such as triphenylphosphine, on the terminal nitrogen atom (Nγ) of the azide. alfa-chemistry.comwikipedia.org This attack forms a linear phosphazide intermediate, which then undergoes a four-membered ring transition state to extrude dinitrogen (N₂) and form the stable iminophosphorane. wikipedia.orgalfa-chemistry.com

The formation of these iminophosphoranes is a key transformation. organic-chemistry.org Depending on the reaction conditions and the structure of the phosphine, the iminophosphorane can be a stable, isolable compound or a transient intermediate. alfa-chemistry.comrsc.org These P=N ylides are versatile reagents in their own right, most notably in the aza-Wittig reaction where they react with carbonyl compounds to form imines.

Direct nucleophilic substitution where the entire azide group (-N₃) is displaced by another nucleophile is less common for unactivated aryl azides compared to alkyl or activated aryl systems. The electron-withdrawing nature of the pyridine nitrogen does facilitate nucleophilic attack on the ring, but displacement of the azide is not a primary pathway under typical conditions. Thus, reaction at the azide group, as in iminophosphorane formation, is its dominant behavior with nucleophiles like phosphines.

Thermal and Photochemical Decomposition Pathways of the Azide Group

Aryl azides are known for their ability to decompose under thermal or photochemical conditions to generate highly reactive nitrene intermediates with the loss of N₂ gas. purdue.edursc.org This reactivity is a defining characteristic of the azide group in this compound.

Thermal Decomposition : When heated, this compound is expected to extrude dinitrogen to form the corresponding singlet or triplet pyridylnitrene. This decomposition can be hazardous; related azidopyridines are known to be thermally unstable and can decompose explosively. The resulting nitrene is highly reactive and can undergo various subsequent reactions, including insertion into C-H bonds, rearrangement of the pyridine ring (e.g., to form azepines), or bimolecular reactions leading to the formation of azo compounds or polymeric tars. purdue.edu The formation of nitrene is often the rate-determining step in the thermal decomposition process. rsc.org

Photochemical Decomposition : Similarly, irradiation with UV light (photolysis) provides the energy to cleave the N-N₂ bond, generating the pyridylnitrene. beilstein-journals.orgnih.govtechnologynetworks.com Photolysis can sometimes offer more controlled reaction conditions compared to heating and may favor different reaction pathways or products for the resulting nitrene. rsc.org For aryl azides, photolysis can lead to ring expansion products, such as azepinones, if performed in the presence of nucleophiles like water. beilstein-journals.orgnih.gov The highly reactive nitrene intermediate is central to the utility of aryl azides in applications like photoaffinity labeling. nih.gov

The generation of a nitrene from either thermal or photochemical decomposition opens up a vast field of complex chemical transformations, driven by the high reactivity of this electron-deficient nitrogen species. nih.govnih.gov

Reactivity and Transformations of the Carboxylic Acid Moiety in 5 Azidopyridine 3 Carboxylic Acid

Formation of Carboxylic Acid Derivatives

The carboxylic acid group of 5-azidopyridine-3-carboxylic acid can be readily converted into a variety of derivatives, such as esters, amides, acid halides, and anhydrides. These transformations are crucial for introducing new functionalities and for creating building blocks for more complex molecular architectures.

Esterification and amidation are among the most common transformations of carboxylic acids. For this compound, these reactions proceed under standard conditions, although the specific choice of reagents and reaction conditions can be tailored to optimize yields and purity.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. google.comlibretexts.org Given that the substrate is a pyridine (B92270) derivative, the formation of a salt with the acid catalyst is a consideration. google.com A cyclic process for esterifying pyridine carboxylic acids has been developed, which utilizes a strong acid salt of a pyridine carboxylic acid ester as the catalyst. google.com Alternatively, milder methods can be employed to avoid potential side reactions with the azide (B81097) group. One such method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is known for its high yields and tolerance of sensitive functional groups. organic-chemistry.org

Amidation: The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with an amine. Direct thermal amidation is possible but often requires harsh conditions. nih.gov More commonly, coupling agents are used to facilitate the reaction under milder conditions. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective for this purpose. libretexts.org The use of borate (B1201080) esters, like B(OCH₂CF₃)₃, has also been reported as an efficient method for direct amidation of a wide range of carboxylic acids with amines. nih.gov Another approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. libretexts.orgkhanacademy.org

Table 1: Representative Esterification and Amidation Reactions

| Transformation | Reagents and Conditions | Product | Typical Yield (%) |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.), Reflux | Methyl 5-azidopyridine-3-carboxylate | 70-90 google.com |

| Esterification | Alcohol, DCC, DMAP (cat.), CH₂Cl₂ | Corresponding Ester | 85-95 organic-chemistry.org |

| Amidation | Amine, DCC or EDC, CH₂Cl₂ or DMF | Corresponding Amide | 80-95 libretexts.org |

| Amidation | Amine, B(OCH₂CF₃)₃, MeCN, 80°C | Corresponding Amide | High nih.gov |

The conversion of this compound to more reactive derivatives like acid halides and anhydrides provides versatile intermediates for further synthetic manipulations.

Formation of Acid Halides: Acid chlorides are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgchemguide.co.ukcommonorganicchemistry.comchemguide.co.uk The reaction with thionyl chloride is often carried out at reflux, sometimes with a catalytic amount of dimethylformamide (DMF). wikipedia.org Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective reagents for this transformation. chemguide.co.uk The resulting 5-azidopyridine-3-carbonyl chloride is a highly reactive intermediate that can be readily converted to esters, amides, and other derivatives. wikipedia.org

Formation of Acid Anhydrides: Symmetrical anhydrides can be synthesized by reacting the carboxylic acid with a dehydrating agent. A common laboratory method involves the reaction of an acid chloride with the sodium salt of the carboxylic acid. libretexts.org An alternative approach utilizes triphenylphosphine (B44618) oxide and oxalyl chloride to promote the formation of anhydrides from carboxylic acids under mild and neutral conditions. nih.gov However, for pyridine-3-carboxylic acid, this method did not yield the corresponding anhydride, possibly due to the electronic properties of the starting material. nih.gov

Table 2: Synthesis of Acid Halides and Anhydrides

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Acid Chloride Formation | SOCl₂, Reflux | 5-Azidopyridine-3-carbonyl chloride |

| Acid Chloride Formation | (COCl)₂, cat. DMF, CH₂Cl₂ | 5-Azidopyridine-3-carbonyl chloride |

| Acid Anhydride Formation | 5-Azidopyridine-3-carbonyl chloride, Sodium 5-azidopyridine-3-carboxylate | 5-Azidopyridine-3-carboxylic anhydride |

Decarboxylation Reactions

The removal of the carboxyl group from this compound can be achieved through various decarboxylation methods. These reactions are useful for synthesizing 5-azidopyridine and its derivatives.

Oxidative decarboxylation involves the removal of the carboxyl group with concomitant oxidation, often proceeding through a radical intermediate. Photochemical methods are particularly effective for generating radicals from carboxylic acids. researchgate.net The irradiation of a carboxylic acid in the presence of a sensitizer (B1316253) can lead to a one-electron oxidation of the carboxylate ion, followed by decarboxylation to generate a radical. researchgate.net This radical can then participate in various synthetic transformations. organic-chemistry.org For instance, the Barton decarboxylation, which involves the photochemical decomposition of a thiohydroxamate ester derivative of the carboxylic acid, is a well-established method for generating radicals. wikipedia.org

Transition-metal catalysts can facilitate the decarbonylation of carboxylic acids, providing a route to alkenes or other products. acs.org While this reaction is more commonly applied to aliphatic carboxylic acids, heterogeneous zeolite-catalyzed decarbonylation has been reported for acetic acid, yielding methyl acetate. acs.org The mechanism involves the generation of an alcohol intermediate followed by esterification. acs.org For aromatic carboxylic acids, palladium-catalyzed protocols have been developed for decarboxylative cross-coupling reactions.

Protodecarboxylation is the replacement of a carboxyl group with a hydrogen atom. For heteroaromatic carboxylic acids, this can be a challenging transformation. However, silver-catalyzed methods have been shown to be effective. organic-chemistry.orgrsc.org A simple and efficient method for the protodecarboxylation of various heteroaromatic carboxylic acids, including pyridine derivatives, utilizes silver carbonate (Ag₂CO₃) and acetic acid in dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This method is often compatible with a range of functional groups. The decarboxylation of pyridinecarboxylic acids can also be influenced by substituents on the pyridine ring. cdnsciencepub.com In some cases, heating with soda lime can effect decarboxylation. libretexts.org

Table 3: Decarboxylation Methods

| Decarboxylation Type | Reagents and Conditions | Product |

|---|---|---|

| Oxidative Decarboxylation | Photolysis, Sensitizer | 5-Azido-3-pyridyl radical |

| Barton Decarboxylation | Thiohydroxamate ester formation, then photolysis | 5-Azidopyridine |

| Protodecarboxylation | Ag₂CO₃, AcOH, DMSO | 5-Azidopyridine |

| Thermal Decarboxylation | Soda lime, heat | 5-Azidopyridine |

Reduction to Alcohols and Aldehydes

The reduction of a carboxylic acid is a fundamental transformation in organic synthesis, providing access to primary alcohols and, under specific conditions, aldehydes. The direct reduction of a carboxylic acid requires potent reducing agents due to the low electrophilicity of the carboxyl carbon, which is further deactivated by resonance stabilization of the corresponding carboxylate anion. nih.gov

Reduction to Primary Alcohols:

Carboxylic acids can be completely reduced to primary alcohols using strong hydride-donating reagents. acs.org The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). nih.govchemicalbook.com The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide and liberate the alcohol. acs.org The mechanism involves initial deprotonation of the carboxylic acid by the basic LiAlH₄, followed by coordination of the aluminum to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent hydride transfers lead to the formation of an aldehyde intermediate, which is immediately further reduced to the primary alcohol. acs.orgchemicalbook.com Due to the high reactivity of the aldehyde intermediate compared to the starting carboxylic acid, it is generally not possible to isolate the aldehyde under these conditions. chemicalbook.com

Another powerful reducing agent capable of this transformation is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF). nih.gov Borane is generally more selective than LiAlH₄ and does not reduce certain other functional groups, although it is highly effective for carboxylic acids.

Table 1: General Methods for the Reduction of Carboxylic Acids to Primary Alcohols

| Reagent | Solvent | Conditions | Product | Notes |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | 1. Room Temperature2. Acidic Workup (e.g., dilute H₂SO₄) | Primary Alcohol | Powerful, non-selective reducing agent. Reacts violently with water. acs.org |

Reduction to Aldehydes:

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more susceptible to reduction than the starting acid. chemicalbook.com Therefore, direct conversion is rare. A common strategy involves a two-step process:

Conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester.

Reduction of the derivative using a less reactive, sterically hindered hydride reagent that allows for the isolation of the aldehyde.

For instance, an acid chloride can be reduced to an aldehyde using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) at low temperatures (-78 °C). chemicalbook.com Similarly, esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H), also at low temperatures. chemicalbook.com There are no specific literature reports detailing the synthesis of 5-azidopyridine-3-carbaldehyde via this pathway from the corresponding carboxylic acid. Alternative syntheses of related pyridine-3-carbaldehydes have been reported starting from different precursors, such as the formylation of a lithiated pyridine derivative. researchgate.net

Alpha-Functionalization via Enolates or Radical Intermediates

The term "alpha-functionalization" in carboxylic acids typically refers to the substitution at the carbon atom adjacent (in the α-position) to the carboxyl group. For aliphatic carboxylic acids, this often involves the formation of an enolate or a related species. researchgate.net However, this compound is an aromatic carboxylic acid, meaning the carboxyl group is attached directly to an sp²-hybridized carbon of the pyridine ring. This carbon has no C-H bond that can be readily deprotonated to form a traditional enolate.

Therefore, functionalization at this position must proceed through alternative mechanisms. In modern synthetic chemistry, a powerful strategy for the functionalization of aromatic carboxylic acids involves the generation of radical intermediates through decarboxylation. unibo.it

Decarboxylative Radical Functionalization:

This approach leverages the carboxylic acid group as a disposable handle to generate an aryl radical at the point of its previous attachment. Photoredox catalysis has emerged as a key technology for achieving such transformations under mild conditions. unibo.it

Recent studies have demonstrated the photochemical functionalization of pyridines, including nicotinic acid (pyridine-3-carboxylic acid) derivatives, via pyridinyl radicals. acs.orgresearchgate.net In a typical process, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with the substrate. For a pyridine carboxylic acid, this can lead to the formation of a pyridinyl radical, often coupled with decarboxylation, to generate a radical at the C-3 position of the pyridine ring. researchgate.net This highly reactive intermediate can then be trapped by a variety of radical acceptors to form new carbon-carbon or carbon-heteroatom bonds.

For example, a reported method for the functionalization of pyridines utilizes a dithiophosphoric acid catalyst that, under photochemical conditions, facilitates the generation of a pyridinyl radical which then couples with an allylic radical. acs.orgresearchgate.net While this specific method was demonstrated for pyridine itself and some derivatives, a similar principle could hypothetically be applied to this compound. The generated C-3 pyridyl radical could participate in various coupling reactions, enabling the introduction of alkyl, aryl, or other functional groups at this position, with concomitant loss of the carboxyl group. The viability of such a reaction would depend on the electronic influence and stability of the azide substituent under the radical conditions.

Table 2: General Strategy for Decarboxylative Functionalization of Pyridine-3-carboxylic Acids

| Reaction Type | Catalyst System | Conditions | Intermediate | Potential Products |

|---|---|---|---|---|

| Photoredox Decarboxylative Coupling | Photocatalyst (e.g., Iridium or Ruthenium complex) + Radical Acceptor | Visible Light, Room Temperature | C-3 Pyridyl Radical | C-3 Alkylated, Arylated, or otherwise functionalized pyridines. |

Interplay of Azide and Carboxylic Acid Functionalities and Pyridine Core Reactivity

Chemoselective Functionalization Strategies

The presence of two distinct and highly reactive functional groups, the azide (B81097) and the carboxylic acid, on the same pyridine (B92270) scaffold presents both a challenge and an opportunity for synthetic chemists. Achieving chemoselectivity—the ability to react one functional group in the presence of the other—is paramount for the successful utilization of this compound as a building block.

Differential Reactivity of Azide and Carboxylic Acid Groups

The azide and carboxylic acid moieties exhibit fundamentally different chemical reactivities, which can be exploited to achieve selective modifications. The carboxylic acid group is a Brønsted acid and can undergo typical reactions such as esterification, amidation, or reduction. Conversely, the azide group is a potent 1,3-dipole, known for its participation in cycloaddition reactions, and can also be reduced to an amine.

The reactivity of carboxylic acid derivatives generally follows the trend: acyl phosphates > thioesters > carboxylic acids ≈ esters > amides > carboxylates. libretexts.org This trend is largely governed by the leaving group's ability; weaker bases are better leaving groups. libretexts.org The carboxylic acid of the title compound can be readily converted to its conjugate base, the carboxylate, which is the least reactive derivative, thereby allowing for a wide range of reactions to be performed on the azide group without affecting the carboxylate.

Orthogonality in Sequential Transformations

Orthogonal synthesis, where one functional group is manipulated without affecting the other, is readily achievable with 5-Azidopyridine-3-carboxylic acid. This allows for stepwise, controlled diversification of the molecular scaffold. For instance, the azide group can undergo a highly selective copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," under conditions that leave the carboxylic acid group untouched. mdpi.com Subsequently, the carboxylic acid can be modified through standard protocols like Fischer esterification or peptide coupling.

Table 1: Example of an Orthogonal Reaction Sequence for this compound

| Step | Reaction | Reagents | Functional Group Modified | Product |

| 1 | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Phenylacetylene, CuSO₄, Sodium Ascorbate | Azide | 5-(4-phenyl-1H-1,2,3-triazol-1-yl)nicotinic acid |

| 2 | Fischer Esterification | Methanol, H₂SO₄ (cat.) | Carboxylic Acid | Methyl 5-(4-phenyl-1H-1,2,3-triazol-1-yl)nicotinate |

This sequential approach highlights the synthetic utility of the compound, enabling the construction of complex, multifunctional molecules.

Ring Transformations and Annulation Reactions Involving the Pyridine Core

Beyond the functionalization of its substituents, the pyridine ring of this compound can participate in reactions that lead to the formation of fused heterocyclic systems.

Synthesis of Triazole-Fused Pyridine Derivatives

The most prominent reaction of the azide group is its 1,3-dipolar cycloaddition with alkynes to form stable, aromatic 1,2,3-triazole rings. youtube.com This transformation, when applied intramolecularly or to the azide on the pyridine ring, leads to the formation of triazole-fused pyridine systems. The reaction of this compound with various alkynes yields a family of derpharmachemica.comfrontiersin.orgnih.govtriazolo[4,5-b]pyridine derivatives. These reactions are often high-yielding and regiospecific, particularly when catalyzed by copper(I), which typically yields the 1,4-disubstituted triazole isomer. mdpi.com

Table 2: Synthesis of derpharmachemica.comfrontiersin.orgnih.govtriazolo[4,5-b]pyridine-7-carboxylic acid Derivatives

| Alkyne Reactant | Resulting Fused Product |

| Propiolic acid | 5H- derpharmachemica.comfrontiersin.orgnih.govTriazolo[4,5-b]pyridine-5,7-dicarboxylic acid |

| 2-Propyn-1-ol | 5-(Hydroxymethyl)-5H- derpharmachemica.comfrontiersin.orgnih.govtriazolo[4,5-b]pyridine-7-carboxylic acid |

| Dimethyl acetylenedicarboxylate | Dimethyl 7-(carboxy)-5H- derpharmachemica.comfrontiersin.orgnih.govtriazolo[4,5-b]pyridine-5,6-dicarboxylate |

These fused heterocyclic systems are of interest in medicinal chemistry and materials science. mdpi.com The synthesis can also proceed via palladium-catalyzed cyclization of appropriately substituted triazoles. rsc.org

Formation of Other Nitrogen-Containing Fused Heterocycles

The azide functionality can serve as a precursor to a highly reactive nitrene intermediate upon thermolysis or photolysis. This nitrene can undergo a variety of intramolecular reactions to form other fused ring systems. For example, intramolecular cyclization could lead to the formation of fused aziridines or other complex heterocyclic structures. organic-chemistry.org

Furthermore, the pyridine ring itself, activated by the electron-withdrawing azide and carboxylic acid groups, can be susceptible to ring-transformation reactions. In processes analogous to the conversion of nitropyrimidines into pyridines, nucleophilic attack on the pyridine ring can initiate a sequence of ring-opening and re-cyclization, potentially leading to different heterocyclic cores. researchgate.net Such transformations often depend heavily on the nature of the nucleophile and the reaction conditions. researchgate.net

Electronic and Steric Influence of Substituents on Functional Group Reactivity

The reactivity of this compound is profoundly influenced by the electronic and steric properties of its substituents.

Both the carboxylic acid and the azide groups are generally considered to be electron-withdrawing. The carboxylic acid group is strongly deactivating through both resonance and inductive effects. The azide group is also inductively withdrawing, which is the dominant effect for a substituent at the meta position. This combined electron-withdrawing nature has several consequences:

Pyridine Ring Reactivity: The pyridine ring is significantly deactivated towards electrophilic aromatic substitution. Conversely, it is activated towards nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, which are ortho and para to the electron-withdrawing groups.

Acidity: The electron-withdrawing nature of the azide group at the 5-position increases the acidity of the carboxylic acid at the 3-position compared to nicotinic acid itself. Similarly, both substituents decrease the basicity of the pyridine ring nitrogen.

Steric effects are less pronounced due to the meta-substitution pattern but can still play a role. The carboxylic acid group can sterically hinder reactions at the adjacent C2 and C4 positions, potentially directing incoming reagents to the C6 position in nucleophilic substitution reactions.

Advanced Applications in Organic Synthesis and Chemical Biology Synthetic Aspects

Modular Synthesis of Complex Molecular Architectures

The distinct reactivity of the azide (B81097) and carboxylic acid groups makes 5-azidopyridine-3-carboxylic acid an ideal component for modular synthesis, allowing for the stepwise and controlled assembly of intricate molecular structures. nih.gov

Construction of Biologically Relevant Heterocycles

The azide group in this compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active compounds. mdpi.comdigitellinc.com One of the most powerful methods for this is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. This reaction, particularly the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) versions, allows for the efficient and regioselective formation of triazole rings.

By reacting this compound with a variety of alkynes, a diverse library of pyridyl-triazole compounds can be generated. The resulting triazole ring is not just a linker but can be a crucial part of a pharmacophore, contributing to the biological activity of the final molecule. mdpi.comnih.gov For instance, the formation of 1,2,3-triazoles is a common strategy in medicinal chemistry to create compounds with a range of therapeutic properties. nih.govmdpi.com

Furthermore, the carboxylic acid moiety can be used to introduce additional diversity. It can be converted to amides, esters, or other functional groups either before or after the cycloaddition reaction, providing access to a wide array of complex heterocyclic structures. This modular approach is highly valuable in the search for new therapeutic agents.

Scaffold for Combinatorial Library Synthesis

The orthogonal reactivity of the azide and carboxylic acid groups makes this compound an excellent scaffold for combinatorial chemistry. nih.govscilit.com This allows for the rapid generation of large and diverse libraries of compounds for high-throughput screening. nih.gov

In a typical combinatorial synthesis, the carboxylic acid can be coupled with a library of amines to form a diverse set of amides. Subsequently, the azide group can be reacted with a library of alkynes via click chemistry. This two-step process allows for the creation of a large matrix of compounds from a smaller set of starting materials.

Table 1: Example of a Combinatorial Library Synthesis Scheme

| Step | Reagent 1 (at Carboxylic Acid) | Reagent 2 (at Azide) | Resulting Structure |

|---|---|---|---|

| 1 | Library of Amines (R1-NH2) | - | 5-Azidopyridine-3-carboxamide library |

This strategy has been successfully employed to generate libraries of potential drug candidates, where the diversity of the library enhances the probability of identifying a "hit" compound with desired biological activity. nih.gov The robust and high-yielding nature of the reactions involved makes this scaffold particularly suitable for automated synthesis platforms.

Design and Synthesis of Chemical Probes and Ligands Utilizing Dual Functionality

The dual functionality of this compound is instrumental in the design and synthesis of chemical probes and ligands for studying biological systems. The azide group serves as a "click" handle for attaching reporter molecules such as fluorophores, biotin, or affinity tags, while the carboxylic acid can be modified to create a recognition element that binds to a specific biological target.

For example, a researcher could synthesize a ligand for a particular protein by functionalizing the carboxylic acid with a known binding motif. The azide group would then be available for subsequent conjugation to a fluorescent dye. This allows for the visualization and tracking of the protein within a cell or organism. This approach has been used to develop probes for a variety of biological targets.

Applications in Macromolecular Conjugation

The ability to selectively modify large biomolecules is crucial for the development of advanced therapeutics and diagnostic tools. This compound provides a versatile platform for such macromolecular conjugations.

Linker Design for Advanced Materials and Surfaces (Synthetic Methodology)

In materials science, this compound can be used as a bifunctional linker to modify surfaces and create advanced materials. The carboxylic acid group can be used to anchor the molecule to a surface, for example, by forming an amide bond with an amine-functionalized material. The azide group is then exposed on the surface and can be used to attach other molecules of interest via click chemistry.

This methodology allows for the controlled and specific functionalization of surfaces, which is essential for applications such as biosensors, targeted drug delivery systems, and biocompatible coatings. The modular nature of this approach allows for the easy variation of the attached molecules, facilitating the optimization of the material's properties. mdpi.com

Site-Selective Bioconjugation (Synthetic Methodology)

Site-selective bioconjugation aims to attach a molecule of interest to a specific site on a biomolecule, such as a protein or antibody. nih.gov This is critical for preserving the biological activity of the biomolecule and for creating homogeneous conjugates. This compound can be utilized as a linker in various site-selective bioconjugation strategies. nih.gov

One common approach involves the use of enzymes or chemical methods to introduce a unique reactive handle onto the biomolecule, which can then be selectively reacted with the azide group of the linker. nih.govprinceton.edu For instance, a non-natural amino acid containing an alkyne group can be incorporated into a protein at a specific site. The this compound linker, with its carboxylic acid pre-functionalized with a payload (e.g., a drug molecule), can then be attached to the protein via a highly efficient and specific click reaction. nih.gov

Table 2: Comparison of Bioconjugation Chemistries

| Reaction | Reactive Groups | Key Features |

|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne (B158145) | Bioorthogonal, copper-free |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | High efficiency, requires copper catalyst |

The ability to perform these conjugations under mild, aqueous conditions is a significant advantage, as it helps to maintain the integrity and function of the biomolecule. nih.gov

Mechanistic and Theoretical Investigations of 5 Azidopyridine 3 Carboxylic Acid Transformations

Elucidation of Reaction Mechanisms

Understanding the step-by-step sequence of bond-breaking and bond-forming events is fundamental to controlling and optimizing chemical reactions involving 5-azidopyridine-3-carboxylic acid.

Transition State Analysis in Azide (B81097) Cycloadditions

The azide group in this compound is a 1,3-dipole, making it a key participant in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes or alkenes to form triazoles. The mechanism of these reactions is often catalyzed, for instance by copper(I) ions, which facilitates the formation of the triazole ring.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in analyzing the transition states of these cycloadditions. These analyses reveal that the reaction can proceed through a concerted pathway involving a single transition state. The activation energy of this transition state is a critical factor determining the reaction rate. Modeling has shown that factors like the coordination of amino acids can significantly lower this activation barrier, suggesting a potential for enzymatic catalysis of such reactions. nih.gov

Characterization of Reactive Intermediates (e.g., radicals in decarboxylation, triazolines)

The transformations of this compound can proceed through various short-lived, highly reactive intermediates. For instance, decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can occur under certain conditions, such as prolonged heating. The mechanism of decarboxylation for similar pyridine (B92270) carboxylic acids has been shown to involve intermediates like ylides or protonated species, depending on the acidity of the solution. researchgate.net In some decarboxylation reactions of related compounds, the formation of radical intermediates has been proposed. nih.gov

In cycloaddition reactions, the initial product is often an unstable triazoline ring, which then aromatizes to the more stable triazole. The characterization of these triazoline intermediates is crucial for a complete understanding of the reaction pathway. Spectroscopic techniques and computational modeling can provide insights into the structure and energetics of these transient species.

Pathways of Nucleophilic Attack and Rearrangements

The pyridine ring in this compound is electron-deficient, making it susceptible to nucleophilic attack. The positions on the ring and the azide group itself can be targets for nucleophiles. The specific pathway of nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions.

Furthermore, rearrangements, such as the Curtius rearrangement, can be a feature of reactions involving acyl azides, which can be formed from the corresponding carboxylic acid. This rearrangement involves the conversion of a carboxylic acid to an amine with the loss of a carbon atom, proceeding through an isocyanate intermediate. libretexts.org Other rearrangements like the Favorskii and benzilic acid rearrangements are also known for related keto-acid derivatives. libretexts.orgorganic-chemistry.org

Computational Chemistry and Molecular Modeling Studies

Computational methods provide a powerful lens through which to examine the properties and reactivity of this compound at the molecular level.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. For pyridine carboxylic acid derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to optimize molecular structures and predict various properties. nih.govresearchgate.netnih.govniscair.res.in

These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography. nih.govmdpi.com Furthermore, DFT allows for the calculation of electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.govnih.gov The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. nih.gov

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 165.04071 | 127.5 |

| [M+Na]⁺ | 187.02265 | 135.2 |

| [M-H]⁻ | 163.02615 | 131.7 |

| [M+NH₄]⁺ | 182.06725 | 146.0 |

| [M+K]⁺ | 202.99659 | 129.5 |

| [M+H-H₂O]⁺ | 147.03069 | 124.9 |

| [M+HCOO]⁻ | 209.03163 | 156.8 |

| [M+CH₃COO]⁻ | 223.04728 | 176.9 |

| [M+Na-2H]⁻ | 185.00810 | 138.9 |

| [M]⁺ | 164.03288 | 124.7 |

| [M]⁻ | 164.03398 | 124.7 |

This data is based on predictions and provides insight into the molecule's ion mobility characteristics in mass spectrometry. uni.lu

Conformational Analysis and Tautomerism (Azide-Tetrazole Equilibrium)

Molecules like this compound can exist in different spatial arrangements, or conformations. Computational analysis can help identify the most stable conformers and the energy barriers between them. For a related compound, 3-(azidomethyl)benzoic acid, computational studies have highlighted the role of the azidomethyl group in conformational polymorphism. nih.gov

A significant aspect of the chemistry of azido-substituted N-heterocycles is the potential for azide-tetrazole equilibrium, a form of valence tautomerism. In this equilibrium, the azide form can exist in a dynamic balance with a fused tetrazole ring structure. The position of this equilibrium is sensitive to factors such as the electronic nature of substituents on the heterocyclic ring. nih.gov For instance, in 2-substituted 4-azidopyrimidines, varying the substituent allows for steering the equilibrium towards either the azide or the tetrazole isomer. nih.gov This equilibrium has important implications for reactivity, as the tetrazole form can mask the reactivity of the azide group in reactions like cycloadditions. nih.gov Computational studies can model the relative energies of the azide and tetrazole tautomers, providing insight into which form is more stable under different conditions.

Spectroscopic Characterization for Mechanistic Insights (e.g., advanced NMR, IR, Mass Spectrometry)

Spectroscopic techniques are crucial for elucidating the mechanisms of reactions involving this compound by allowing for the identification of reactants, intermediates, and products.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups in this compound and monitoring their transformations.

The azide group exhibits a strong, sharp absorption band around 2100-2150 cm⁻¹ due to the asymmetric stretching vibration of the N=N=N bond. The disappearance of this peak would indicate the reaction of the azide group.

The carboxylic acid group shows two characteristic absorptions: a very broad O-H stretching band from 2500 to 3300 cm⁻¹ and a strong C=O stretching band between 1700 and 1725 cm⁻¹ . libretexts.org The position of the C=O band can be influenced by conjugation and hydrogen bonding.

The pyridine ring vibrations typically appear in the region of 1400-1600 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR, the aromatic protons on the pyridine ring would appear in the downfield region, typically between 7.0 and 9.0 ppm . The carboxylic acid proton is usually a broad singlet appearing far downfield, often above 10 ppm .

In ¹³C NMR, the carbonyl carbon of the carboxylic acid would resonate in the range of 165-175 ppm . The carbons of the pyridine ring would have chemical shifts in the aromatic region (120-150 ppm), and the carbon attached to the azide group would also be in this region, with its exact shift influenced by the electron-withdrawing nature of the azide.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.5 - 9.0 | - |

| H4 | 8.0 - 8.5 | - |

| H6 | 8.5 - 9.0 | - |

| COOH | >10 (broad) | - |

| C2 | 145 - 155 | - |

| C3 | 130 - 140 | - |

| C4 | 120 - 130 | - |

| C5 | 140 - 150 | - |

| C6 | 145 - 155 | - |

| COOH | - | 165 - 175 |

Note: These are predicted ranges based on analogous structures, and actual values may vary depending on the solvent and other experimental conditions. Specific experimental data for this compound is not widely available.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound and its reaction products. For the parent molecule, a common fragmentation pathway for aryl azides involves the loss of a nitrogen molecule (N₂), leading to the formation of a nitrene intermediate radical cation. Carboxylic acids often fragment via the loss of a hydroxyl radical (•OH) or a carboxyl group (•COOH).

Table 3: Predicted ESI-MS Fragmentation for this compound [M-H]⁻

| m/z (Da) | Proposed Fragment |

| 163.026 | [M-H]⁻ |

| 135.020 | [M-H-N₂]⁻ |

| 119.043 | [M-H-CO₂]⁻ |

| 91.037 | [M-H-N₂-CO₂]⁻ |

Data derived from general fragmentation patterns of aryl azides and carboxylic acids. Specific high-resolution mass spectrometry data would be required for definitive structural assignments.

By combining these spectroscopic techniques, researchers can gain deep mechanistic insights into the transformations of this compound, from predicting its reactivity and selectivity to characterizing the structures of its reaction products.

Future Research Directions and Unexplored Reactivity

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for pyridine (B92270) carboxylic acids and organic azides provide a foundation, but future research should focus on developing more efficient, safer, and environmentally benign methods for preparing 5-Azidopyridine-3-carboxylic acid.

Key areas for investigation include:

Greener Azidation Methods: Traditional methods for introducing azide (B81097) groups often rely on reagents like sodium azide. Future work could explore in-situ generation of azidating agents or alternative, less hazardous azide sources.

Direct C-H Functionalization: Bypassing the need for pre-functionalized starting materials, the direct C-H azidation or carboxylation of a pyridine ring would represent a significant step forward in synthetic efficiency.

Catalytic Approaches: The development of catalytic systems, potentially using earth-abundant metals, for the key synthetic steps could reduce waste and improve atom economy. For instance, iron-catalyzed hydrosilylation reactions have been used to create N-substituted cyclic amines from diacids and amines, a strategy that could be adapted. mdpi.com

Biocatalytic Synthesis: Exploring enzymatic pathways for the synthesis could offer high selectivity under mild conditions, representing the pinnacle of sustainable manufacturing.

| Proposed Synthetic Approach | Potential Advantages | Key Challenges |

| Direct C-H Azidation | High atom economy, reduced number of synthetic steps. | Achieving regioselectivity on the pyridine ring. |

| Catalytic Carboxylation | Use of CO2 as a C1 source, improved sustainability. | Catalyst stability and efficiency. |

| One-Pot Synthesis | Streamlined process, reduced purification steps. organic-chemistry.org | Compatibility of reagents and reaction conditions. |

| Vapor-Phase Oxidation | Potential for continuous processing and high throughput. google.com | High energy requirements, catalyst deactivation. |

Expanding the Scope of Derivatization and Functionalization with New Reagents

The dual functionality of this compound offers a rich platform for creating diverse molecular architectures. Future research should aim to expand the toolkit of reactions for both the carboxylic acid and the azide moieties.

Carboxylic Acid Derivatization: While standard amide coupling is possible, exploring novel derivatization reagents can enhance properties for specific applications, such as improving detection in mass spectrometry or creating new bioactive conjugates. nih.govnih.gov Reagents like N‐(4‐aminophenyl)piperidine can be used to improve detection in analytical techniques like supercritical fluid chromatography-mass spectrometry. researchgate.net The development of new derivatization strategies can lead to compounds with enhanced biological activities, as seen in the synthesis of novel antimicrobial and anticancer agents from 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. nih.gov

Azide Group Transformations: The azide can serve as a precursor to a wide array of nitrogen-containing functional groups. Beyond the well-established click chemistry to form triazoles, research into its reduction to amines, participation in aza-Wittig reactions, or cyclization to form other heterocyclic systems is warranted. The synthesis of functionalized aziridines and azetidines highlights the potential for creating conformationally constrained amino acid derivatives from precursors with reactive handles. nih.gov

Orthogonal Chemistry: A key future direction is the development of orthogonal derivatization strategies, where the azide and carboxylic acid can be functionalized independently in a single pot, allowing for the rapid construction of complex molecules.

| Functional Group | Derivatization Target | Potential Reagent/Reaction | Resulting Structure |

| Amide | Carboxylic Acid | 2-Picolylamine (PA), Triphenylphosphine (B44618) nih.gov | Pyridine-3-carboxamide derivative |

| Ester | Carboxylic Acid | Alcohol, Acid Catalyst | Pyridine-3-carboxylate ester |

| Triazole | Azide Group | Alkyne, Copper(I) Catalyst (CuAAC) | 1,2,3-Triazole substituted pyridine |

| Amine | Azide Group | H₂, Palladium on Carbon (Pd/C) | 5-Aminopyridine-3-carboxylic acid |

| Aziridine | Azide Group | Alkene, Photochemical/Thermal Activation | Aziridinyl-pyridine derivative |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and handling of organic azides can be hazardous due to their potential thermal instability. Flow chemistry offers a powerful solution to mitigate these risks.

Enhanced Safety: Continuous flow reactors handle only small volumes of hazardous intermediates at any given time, significantly reducing the risk associated with exothermic events or the accumulation of unstable compounds. nih.gov This is particularly relevant for azide chemistry. bioduro.com

Process Control and Scalability: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and yield. nih.gov Scaling up production is achieved by running the system for longer periods, avoiding the challenges of batch scale-up.

Telescoped Synthesis: Future work could focus on developing "telescoped" flow processes where this compound is generated and then immediately consumed in a subsequent derivatization step without isolation. nih.gov This minimizes handling of the energetic azide intermediate.

Automated Platforms: Integrating these flow setups with automated platforms could enable the rapid synthesis and screening of a library of derivatives, accelerating drug discovery and materials science research.

Advanced Mechanistic Investigations and Predictive Modeling

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing reactions and predicting novel transformations.

In Silico Studies: Computational chemistry and predictive modeling can be used to elucidate transition states, calculate reaction energetics, and predict the outcomes of unknown reactions. This can guide experimental design and reduce trial-and-error in the laboratory.

Isotope Labeling Studies: Experiments using isotopes (e.g., ¹⁵N in the azide group, ¹⁸O in the carboxyl group) can provide definitive evidence for proposed reaction pathways and intermediates. nih.govnih.gov

Spectroscopic Monitoring: The use of in-situ spectroscopic techniques (e.g., reaction IR, NMR) can allow for real-time monitoring of reactions, providing valuable kinetic and mechanistic data.

Reactivity Prediction: Understanding the electronic effects of the azide and carboxylic acid groups on the pyridine ring is key. khanacademy.org Future studies could quantify these effects to build predictive models for its reactivity in, for example, electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.

Exploration of Unconventional Reactivity Pathways

Beyond its expected reactivity, future research should probe for unconventional transformations that could lead to novel molecular scaffolds.

Photochemical Reactions: The azide group is known to be photosensitive, often extruding N₂ to form a highly reactive nitrene intermediate. Systematically exploring the photochemical reactions of this compound in the presence of various trapping agents could yield unique heterocyclic products.

Rearrangement Reactions: Investigating conditions that could induce rearrangements, such as the Curtius rearrangement of an acyl azide derived from the carboxylic acid, could provide access to amine and urethane (B1682113) derivatives. While some methods avoid this rearrangement, deliberately inducing it could be a viable synthetic strategy. organic-chemistry.org

Co-crystal Engineering: The ability of the pyridine carboxylic acid moiety to form hydrogen bonds could be exploited in co-crystal engineering. rsc.org Exploring co-crystals of this compound with other molecules could lead to new materials with tailored physical properties.

Metal-Catalyzed Cross-Coupling: While the azide itself can be reactive towards certain catalysts, developing conditions where the pyridine ring participates in cross-coupling reactions without disturbing the azide would open up new avenues for complex molecule synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes